N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide
Overview
Description
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide is a complex organic compound characterized by the presence of bromine, iodine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the benzoxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of bromine and iodine substituents: The bromination and iodination of the phenyl ring can be carried out using bromine and iodine reagents, respectively, under controlled conditions to ensure selective substitution.
Coupling with 3-ethoxybenzamide: The final step involves the coupling of the substituted benzoxazole with 3-ethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and potentially altering its chemical properties.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions typically involve the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and bases like potassium carbonate.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling reactions: Palladium catalysts and bases like cesium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazole derivatives, while coupling reactions can produce more complex biaryl or polyaryl compounds.
Scientific Research Applications
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industrial applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide can be compared with other similar compounds, such as:
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-acetamide: This compound has a similar structure but with an acetamide group instead of an ethoxybenzamide group, which may result in different chemical and biological properties.
2-bromo-5-iodobenzyl alcohol: This compound lacks the benzoxazole ring and ethoxybenzamide group, making it less complex but still useful in certain chemical reactions.
The uniqueness of this compound lies in its combination of bromine, iodine, and benzoxazole moieties, which confer specific chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrIN2O3/c1-2-28-16-5-3-4-13(10-16)21(27)25-15-7-9-20-19(12-15)26-22(29-20)17-11-14(24)6-8-18(17)23/h3-12H,2H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVVSARZHVRSNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrIN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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